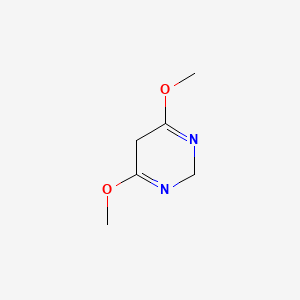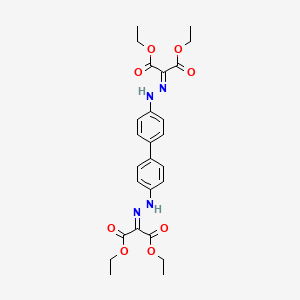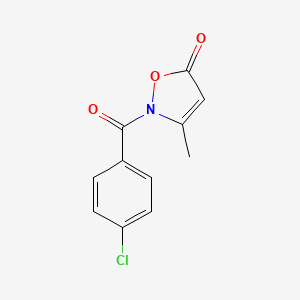
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is an organogermanium compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes a germanium atom bonded to three methoxy groups and an ethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate typically involves the reaction of 4-ethoxybenzoic acid with trimethoxygermane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the germanium-carbon bond. The reaction conditions often include a solvent like toluene and a temperature range of 80-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the germanium atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Alcohols and germanium hydrides.
Substitution: Halogermanes and aminogermanes.
Applications De Recherche Scientifique
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The germanium atom can form stable complexes with biological molecules, potentially altering their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-ethoxybenzoate: Lacks the germanium atom, making it less versatile in terms of chemical reactivity.
Trimethoxygermane: Contains the germanium atom but lacks the benzoate ester group, limiting its applications in organic synthesis.
Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is unique due to the presence of both the germanium atom and the benzoate ester group
Propriétés
Numéro CAS |
96131-85-0 |
|---|---|
Formule moléculaire |
C14H22GeO6 |
Poids moléculaire |
358.95 g/mol |
Nom IUPAC |
ethyl 4-ethoxy-2-trimethoxygermylbenzoate |
InChI |
InChI=1S/C14H22GeO6/c1-6-20-11-8-9-12(14(16)21-7-2)13(10-11)15(17-3,18-4)19-5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
GMIAABSQCNLMAC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=O)OCC)[Ge](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)


![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)








![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)
